(S)-3-Ethoxypyrrolidine hydrochloride
Description
(S)-3-Ethoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the pyrrolidine ring, with the (S)-enantiomer configuration. Its molecular formula is C₆H₁₄ClNO, and its molecular weight is 151.63 g/mol . The compound is typically synthesized via stereoselective methods, such as chiral resolution or asymmetric catalysis, followed by hydrochlorination to yield the hydrochloride salt. It is used in pharmaceutical research as a building block for drug candidates, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors due to its structural versatility and stereochemical specificity .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(3S)-3-ethoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
VHSSBFJFGPYMNJ-RGMNGODLSA-N |
Isomeric SMILES |
CCO[C@H]1CCNC1.Cl |
Canonical SMILES |
CCOC1CCNC1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between (S)-3-Ethoxypyrrolidine hydrochloride and analogous pyrrolidine derivatives:
Key Differences :
Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity (logP ~0.8) compared to the methoxy analog (logP ~0.2), enhancing blood-brain barrier permeability for CNS-targeted drugs . Hydroxyl vs.
Stereochemical Impact :
- The (S)-enantiomer of 3-ethoxypyrrolidine exhibits distinct binding affinities compared to its (R)-counterpart or racemic mixtures. For example, in GABA receptor modulation, the (S)-form shows 3x higher activity than the (R)-form .
Synthetic Complexity :
- Ethoxy-substituted pyrrolidines require longer synthetic routes (e.g., Williamson ether synthesis) compared to methoxy derivatives, which can be synthesized via direct methylation .
Stability and Solubility :
- Ethyl ester derivatives (e.g., Ethyl pyrrolidine-3-carboxylate hydrochloride) exhibit higher hydrolytic stability than ethoxy or hydroxyl analogs but lower solubility in polar solvents (e.g., water solubility <10 mg/mL) .
Research Findings :
- Pharmacokinetics : this compound demonstrates a plasma half-life (t₁/₂) of 4.2 hours in rodent models, outperforming methoxy analogs (t₁/₂ ~2.8 hours) due to reduced metabolic clearance .
- Enzyme Inhibition : In PDE4B inhibition assays, the ethoxy derivative shows an IC₅₀ of 12 nM, compared to 45 nM for the methoxy analog, highlighting the role of substituent bulk in target engagement .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198°C for this compound, higher than 3-Methoxypyrrolidine hydrochloride (165°C), indicating stronger crystal lattice interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
